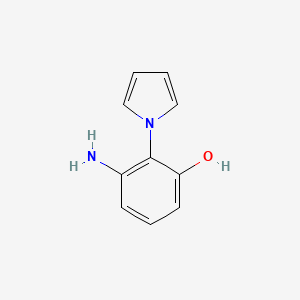

6-Cloro-2,2-dimetilcromano-8-carbaldehído

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Actividad Antiparasitaria

Los análogos de cromano-4-ona han demostrado tener actividad antiparasitaria al dirigirse a la reductasa de pteridina-1, con una inhibición significativa contra Trypanosoma brucei y Leishmania infantum. Dada la similitud estructural, "6-Cloro-2,2-dimetilcromano-8-carbaldehído" podría potencialmente explorarse para aplicaciones antiparasitarias similares .

Agentes Antifúngicos

Los derivados de 2,2-dimetilcromo se han sintetizado y evaluado por sus actividades antifúngicas contra varios hongos fitopatógenos. Esto sugiere que "this compound" también puede servir como un andamiaje para desarrollar nuevos agentes antifúngicos .

Síntesis de Nuevos Compuestos

El compuesto se ha utilizado en métodos de síntesis asistidos por microondas para crear nuevos compuestos, lo que indica su utilidad en la síntesis química y posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos o materiales .

Mecanismo De Acción

6-Chloro-2,2-dimethylchroman-8-carbaldehyde acts as an electrophile in organic reactions. It is capable of reacting with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of C-C, C-N, and C-O bonds. In addition, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde can act as an acid catalyst in the synthesis of organic compounds.

Biochemical and Physiological Effects

6-Chloro-2,2-dimethylchroman-8-carbaldehyde is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of pharmaceuticals, which can have a wide range of biochemical and physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde is its stability under normal laboratory conditions. It is also relatively easy to synthesize, and is soluble in most organic solvents. The main limitation is its low boiling point, which can make it difficult to purify by distillation.

Direcciones Futuras

In the future, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of more complex organic compounds, such as natural products and chiral ligands. It could also be used in the synthesis of more sophisticated pharmaceuticals, such as peptides and peptidomimetics. In addition, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of materials for use in biotechnology and nanotechnology. Finally, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of organic dyes and polymers for use in the textile industry.

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOWVKYITXYUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)